4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide
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Overview
Description
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the pyrazole family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. This particular compound features functional groups such as an amino group, a difluoroethyl group, a hydroxyethyl group, and a carboxamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the pyrazole ring: Starting from a suitable precursor such as 1,3-diketone, the pyrazole ring can be formed through a cyclization reaction with hydrazine.
Introduction of the difluoroethyl group: The difluoroethyl group can be introduced via a nucleophilic substitution reaction using a difluoroethyl halide.
Amination: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Hydroxyethylation: The hydroxyethyl group can be introduced via an alkylation reaction using an ethylene oxide derivative.
Carboxamidation: The carboxamide group can be introduced through an amidation reaction using a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Hydrolysis: The carboxamide group can be hydrolyzed to form a carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents include alkyl halides or acyl halides.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted pyrazole derivatives.
Hydrolysis: Formation of a carboxylic acid derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide would depend on its specific biological target. Potential mechanisms could include:
Enzyme Inhibition: Binding to the active site of an enzyme and inhibiting its activity.
Receptor Binding: Interacting with a specific receptor to modulate its activity.
Signal Transduction: Affecting intracellular signaling pathways to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxamide: Lacks the hydroxyethyl group.
4-Amino-1-(2,2-difluoroethyl)-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide: Contains a methoxyethyl group instead of a hydroxyethyl group.
4-Amino-1-(2,2-difluoroethyl)-N-(2-chloroethyl)-1H-pyrazole-5-carboxamide: Contains a chloroethyl group instead of a hydroxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in 4-Amino-1-(2,2-difluoroethyl)-N-(2-hydroxyethyl)-1H-pyrazole-5-carboxamide may confer unique properties, such as increased solubility or specific interactions with biological targets, distinguishing it from similar compounds.
Properties
IUPAC Name |
4-amino-2-(2,2-difluoroethyl)-N-(2-hydroxyethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O2/c9-6(10)4-14-7(5(11)3-13-14)8(16)12-1-2-15/h3,6,15H,1-2,4,11H2,(H,12,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIPGIYAYZUMHNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1N)C(=O)NCCO)CC(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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